molecular formula C12H12N2O3 B1351682 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890591-56-7

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1351682
M. Wt: 232.23 g/mol
InChI Key: PCCOHUMOXQWQTE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation are also examined.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in cross-coupling reactions to synthesize 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions lead to the formation of various condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, and 1,5-dihydro- and 2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. These compounds have potential applications in materials science and pharmaceutical research (Arbačiauskienė et al., 2011).

Optical Nonlinearity Studies

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized. These compounds demonstrate significant optical nonlinearity, making them candidates for optical limiting applications. Specifically, compounds with carboxylic acid groups and ester substituents exhibit maximum nonlinearity, highlighting their potential in the development of novel optical materials (Chandrakantha et al., 2013).

Medium and Structural Effects on Ionization Constants

Research into the ionization constants of pyrazole carboxylic acids, including derivatives similar to 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, in various ethanol-water mixtures provides insights into the effects of structure and solvent on acidity. This information is crucial for understanding the behavior of these compounds in different environments, which is valuable for their application in chemical synthesis and pharmaceutical development (Alkan et al., 2009).

Polarographic Studies

The reduction behavior of 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole in ethanol-water and DMSO-water mixtures has been studied. This research sheds light on the electrochemical properties of pyrazole derivatives, which can be utilized in the development of electrochemical sensors and other analytical applications (Seth et al., 1981).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).


Future Directions

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Please note that the availability of this information can vary depending on the compound and whether it has been extensively studied or not. For a specific compound like “3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid”, you may need to consult specialized databases or scientific literature.


properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCOHUMOXQWQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390262
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

890591-56-7
Record name 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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